Mandyphos SL-M003-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C60H42F24FeN2P2 |

|---|---|

Molecular Weight |

1364.7 g/mol |

InChI |

InChI=1S/2C30H21F12NP.Fe/c2*1-43(2)26(17-7-4-3-5-8-17)24-9-6-10-25(24)44(22-13-18(27(31,32)33)11-19(14-22)28(34,35)36)23-15-20(29(37,38)39)12-21(16-23)30(40,41)42;/h2*3-16,26H,1-2H3; |

InChI Key |

PYLZWHGISWCHOW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CN(C)C(C1=CC=CC=C1)[C]2[CH][CH][CH][C]2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.[Fe] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Structure and Function of Mandyphos SL-M003-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mandyphos SL-M003-2 is a chiral ferrocene-based diphosphine ligand integral to the field of asymmetric catalysis. Its unique structural architecture enables the synthesis of enantiomerically enriched compounds, a critical aspect of modern drug development and fine chemical production. This guide provides a comprehensive overview of the structure of this compound, alongside a generalized experimental protocol for its application in asymmetric hydrogenation and a representative catalytic pathway. While specific proprietary data for this commercial ligand is not publicly available, this document compiles known information and established principles for analogous systems to serve as a valuable resource for researchers.

Core Structure and Physicochemical Properties

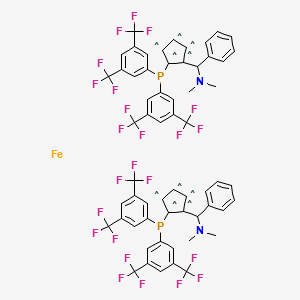

This compound, systematically named (Rp,R'p)-1,1'-Bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2,2'-bis[(S)-α-(dimethylamino)benzyl]ferrocene, is a sophisticated organometallic compound.[1] The core of the molecule is a ferrocene backbone, with each cyclopentadienyl ring being substituted. This substitution pattern imparts a rigid and sterically defined environment around the central iron atom.

The chirality of the ligand arises from multiple elements, including the planar chirality of the ferrocene backbone (Rp,R'p) and the stereogenic centers at the α-carbon of the dimethylamino)benzyl groups ((S) configuration). This multi-faceted chirality is crucial for inducing high levels of enantioselectivity in catalytic reactions. The presence of bulky and electron-withdrawing bis(3,5-bis(trifluoromethyl)phenyl)phosphino groups significantly influences the electronic and steric properties of the ligand, which in turn dictates its catalytic activity and selectivity.[2]

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | (Rp,R'p)-1,1'-Bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2,2'-bis[(S)-α-(dimethylamino)benzyl]ferrocene | [1] |

| CAS Number | 849925-10-6 | [1] |

| Molecular Formula | C60H42F24FeN2P2 | [1] |

| Molecular Weight | 1364.74 g/mol | [1] |

| Appearance | Not specified in available literature, but related compounds are often orange-red solids. | |

| Purity | ≥97% | [3] |

| Enantiomeric Excess (ee) | Typically ≥99% | [3][4] |

Application in Asymmetric Catalysis

Mandyphos ligands are a well-established class of chiral phosphine ligands employed in asymmetric catalysis.[2] They are particularly effective in transition metal-catalyzed reactions, such as asymmetric hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. The primary function of this compound is to form a chiral complex with a metal precursor (e.g., rhodium or iridium), which then acts as the active catalyst. The defined steric and electronic environment of the ligand-metal complex dictates the facial selectivity of substrate coordination, leading to the preferential formation of one enantiomer of the product.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available due to its commercial nature, a general experimental procedure for its use in asymmetric hydrogenation of a prochiral olefin is outlined below. This protocol is based on established methodologies for similar chiral diphosphine ligands.

General Protocol for Asymmetric Hydrogenation of a Prochiral Olefin:

-

Catalyst Precursor Preparation: In a glovebox, a solution of a suitable metal precursor (e.g., [Rh(COD)2]BF4 or [Ir(COD)Cl]2) and this compound (typically in a 1:1.1 metal:ligand molar ratio) is prepared in a degassed solvent (e.g., dichloromethane or methanol). The solution is stirred at room temperature for a specified time (e.g., 30 minutes) to allow for the formation of the active catalyst complex.

-

Reaction Setup: The prochiral olefin substrate is dissolved in a degassed solvent in a high-pressure autoclave. The pre-formed catalyst solution is then transferred to the autoclave.

-

Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 1-50 bar). The reaction mixture is stirred at a controlled temperature for the required reaction time.

-

Work-up and Analysis: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Mechanistic Insights

The precise mechanism of any catalytic reaction is highly dependent on the specific substrate, catalyst, and reaction conditions. However, a generally accepted catalytic cycle for the asymmetric hydrogenation of a prochiral olefin catalyzed by a rhodium complex of a chiral diphosphine ligand like this compound is depicted below.

The catalytic cycle typically involves the following key steps:

-

Substrate Coordination: The prochiral olefin coordinates to the chiral rhodium-Mandyphos complex. The stereochemistry of the final product is determined at this stage by the facial selectivity of coordination, which is dictated by the chiral environment of the ligand.

-

Oxidative Addition: Molecular hydrogen undergoes oxidative addition to the rhodium center, forming a dihydrido-rhodium(III) complex.

-

Migratory Insertion: One of the hydride ligands inserts into the coordinated double bond of the substrate, forming a rhodium-alkyl intermediate.

-

Reductive Elimination: The second hydride ligand reductively eliminates with the alkyl group, forming the saturated, chiral product and regenerating the active rhodium(I) catalyst.

Conclusion

This compound is a highly effective chiral ligand for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Its well-defined structure, arising from the combination of a ferrocene backbone, multiple stereogenic elements, and electronically tuned phosphine groups, provides the basis for its excellent performance. While detailed proprietary information is limited, this guide offers a foundational understanding of its structure and application, serving as a valuable starting point for researchers in the field of asymmetric synthesis. Further investigation into the specific catalytic performance of this compound with various substrates will undoubtedly continue to expand its utility in the development of novel and efficient synthetic methodologies.

References

In-Depth Technical Guide to Mandyphos SL-M003-2 (CAS 849925-10-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, applications, and catalytic activity of Mandyphos SL-M003-2, a chiral phosphine ligand pivotal in the field of asymmetric catalysis.

Core Properties and Specifications

This compound, with the CAS number 849925-10-6, is a member of the Mandyphos family of ligands, which are instrumental in achieving high enantioselectivity in various chemical transformations.[1] These ligands are a class of chiral phosphine ligands extensively utilized in asymmetric catalysis.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 849925-10-6 | [2] |

| Chemical Name | (R,R)Fc-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl] phosphino]-2,2'-bis[(S,S)C-(N,N-dimethylamino) phenylmethyl]ferrocene | [2] |

| Synonyms | (RP,R′P)-1,1'-Bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2,2'-bis[(S)-α-(dimethylamino)benzyl]ferrocene | |

| Molecular Formula | C60H42F24FeN2P2 | [2] |

| Molecular Weight | 1364.75 g/mol | [2] |

| Appearance | Powder | |

| Purity | ≥97% | |

| Enantiomeric Purity | Typically ≥99% ee | [2] |

| Storage | Room Temperature |

Applications in Asymmetric Catalysis

This compound is a versatile ligand known for its capacity to form stable complexes with transition metals, which facilitates unique coordination geometries. Its distinct electronic properties enhance reaction kinetics, promoting efficient catalysis in a variety of chemical transformations.[1] The ligand's strong chelation influences the reactivity of the metal center, enabling selective pathways in synthetic processes.[1]

The Mandyphos family of ligands is crucial for achieving high enantioselectivity in key chemical reactions, including:

-

Hydrogenation: Particularly in the asymmetric hydrogenation of ketones and olefins.

-

Hydroformylation

-

Carbon-Carbon Bond-Forming Reactions

These reactions are fundamental in the synthesis of agrochemicals and fine chemicals, where precise control of stereochemistry is essential for the biological activity of the target molecules.[1]

Experimental Protocols

General Experimental Workflow for Asymmetric Ketone Hydrogenation

Caption: General workflow for asymmetric ketone hydrogenation.

Signaling Pathways & Catalytic Cycles

The core function of this compound is to act as a chiral ligand in a metal complex, which then catalyzes a chemical reaction. The following diagram illustrates a generalized catalytic cycle for the asymmetric hydrogenation of a ketone, a common application for this class of ligands.

Generalized Catalytic Cycle for Asymmetric Ketone Hydrogenation

References

Synthesis of Mandyphos SL-M003-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Mandyphos SL-M003-2, a member of the Mandyphos family of chiral ferrocenyl phosphine ligands, plays a significant role in asymmetric catalysis. Its unique structure, featuring both planar and central chirality, makes it a valuable tool in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development. This technical guide provides a comprehensive overview of the synthesis of this compound. While a detailed, step-by-step experimental protocol from a primary literature source is not publicly available, this document outlines a plausible and scientifically sound synthetic pathway based on established methodologies for the preparation of analogous chiral ferrocenyl phosphine ligands. This guide includes key reaction steps, proposed experimental procedures, and the necessary chemical structures and diagrams to facilitate a deeper understanding of its synthesis.

Introduction to Mandyphos Ligands

Mandyphos ligands are a class of chiral diphosphine ligands built upon a ferrocene scaffold. The defining feature of many Mandyphos ligands, including SL-M003-2, is the presence of 1,1'-bis(phosphino) and 2,2'-bis(aminoalkyl) substituents on the ferrocene core. This substitution pattern imparts a high degree of rigidity and a well-defined chiral environment, which are crucial for achieving high enantioselectivity in a variety of metal-catalyzed reactions, such as asymmetric hydrogenation and C-C bond formation.

This compound, specifically, is (RP,R′P)-1,1'-Bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2,2'-bis[(S)-α-(dimethylamino)benzyl]ferrocene. The electron-withdrawing trifluoromethyl groups on the phosphine substituents significantly influence the electronic properties of the ligand and, consequently, the catalytic activity of its metal complexes.

Physicochemical Data of this compound

A summary of the available quantitative data for this compound is presented in Table 1. This information is crucial for the identification and characterization of the final product.

| Property | Value | Reference(s) |

| Chemical Name | (RP,R′P)-1,1'-Bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2,2'-bis[(S)-α-(dimethylamino)benzyl]ferrocene | [1] |

| CAS Number | 849925-10-6 | [1] |

| Molecular Formula | C60H42F24FeN2P2 | [1] |

| Molecular Weight | 1364.74 g/mol | [1] |

| Appearance | Not specified in literature, likely a solid. | |

| Purity | ≥97% | [1] |

Proposed Synthetic Pathway

While a specific, detailed experimental protocol for this compound is not available in the public domain, a logical synthetic route can be devised based on well-established methods for the synthesis of similar chiral ferrocenyl phosphine ligands. The proposed pathway involves a multi-step process starting from a suitable chiral ferrocene precursor.

The overall synthetic strategy likely relies on the diastereoselective functionalization of a chiral ferrocene derivative. A common and powerful method to achieve this is through directed ortho-lithiation, where a chiral directing group on the ferrocene ring controls the position of metalation and subsequent electrophilic quench.

Below is a proposed logical workflow for the synthesis:

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocols (Proposed)

The following experimental protocols are proposed based on analogous syntheses of chiral ferrocenyl phosphine ligands. These should be considered as a general guide and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of the Starting Material - (R)-1,1'-Bis[(S)-α-(dimethylamino)benzyl]ferrocene

The synthesis would likely begin with a chiral ferrocene precursor that contains the (S)-α-(dimethylamino)benzyl groups on each cyclopentadienyl ring. The synthesis of this precursor itself is a multi-step process, likely starting from ferrocene.

Step 2: Diastereoselective Bis-lithiation and Phosphinylation

This is the key step where the phosphine groups are introduced with the desired planar chirality.

Reaction Scheme:

Caption: Proposed final phosphinylation step in the synthesis of this compound.

Experimental Procedure (Proposed):

-

To a solution of (R)-1,1'-Bis[(S)-α-(dimethylamino)benzyl]ferrocene and TMEDA in anhydrous diethyl ether at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of sec-butyllithium in cyclohexane is added dropwise.

-

The reaction mixture is stirred at this temperature for several hours to ensure complete lithiation at the positions ortho to the directing amino groups on both cyclopentadienyl rings.

-

A solution of bis[3,5-bis(trifluoromethyl)phenyl]phosphine chloride in anhydrous diethyl ether is then added slowly to the reaction mixture at -78 °C.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Step 3: Purification

The crude product would require purification to isolate the desired this compound ligand.

Purification Protocol (Proposed):

-

Column Chromatography: The crude residue is purified by column chromatography on silica gel. A suitable eluent system (e.g., a gradient of hexane and ethyl acetate) would be used to separate the product from starting materials and byproducts.

-

Crystallization: Further purification can be achieved by crystallization from an appropriate solvent system (e.g., dichloromethane/hexane or toluene/hexane).

Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| 1H NMR | Complex spectrum with signals corresponding to the ferrocenyl protons, the benzyl protons, the dimethylamino groups, and the aromatic protons of the phosphine substituents. |

| 31P NMR | A characteristic singlet in the phosphine region of the spectrum, confirming the presence of the two equivalent phosphorus atoms. |

| 13C NMR | Signals corresponding to all the unique carbon atoms in the molecule. |

| 19F NMR | A singlet corresponding to the trifluoromethyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C60H42F24FeN2P2 (1364.74 g/mol ). |

| Chiral HPLC | To determine the enantiomeric and diastereomeric purity of the final product. |

Logical Relationships in Chiral Induction

The stereochemical outcome of the synthesis is critically dependent on the directing effect of the chiral α-(dimethylamino)benzyl substituents. The (S) configuration at the benzylic carbon directs the lithiation to one of the adjacent ortho positions on the cyclopentadienyl ring, leading to the formation of the (RP) planar chirality upon phosphinylation.

Caption: Diagram illustrating the principle of chiral induction in the synthesis.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of the this compound ligand. While a specific, publicly available experimental protocol is elusive, a plausible and detailed synthetic route has been proposed based on established chemical principles for the synthesis of analogous chiral ferrocenyl phosphine ligands. The key to this synthesis is the diastereoselective ortho-lithiation of a chiral ferrocene precursor, which allows for the controlled introduction of the phosphine moieties to generate the desired planar chirality. The information presented here, including the proposed experimental procedures and characterization data, should serve as a valuable resource for researchers in the fields of organic synthesis, catalysis, and drug development who are interested in utilizing this powerful chiral ligand. Further experimental work is required to validate and optimize the proposed synthetic pathway.

References

Mandyphos SL-M003-2 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandyphos SL-M003-2 is a chiral ferrocenyl phosphine ligand belonging to the Mandyphos family of ligands. These ligands are instrumental in the field of asymmetric catalysis, where they are employed to induce chirality in chemical reactions, leading to the selective formation of a desired stereoisomer. This capability is of paramount importance in the synthesis of pharmaceuticals and agrochemicals, where the biological activity is often dependent on the specific three-dimensional arrangement of atoms within a molecule. This guide provides a summary of the key physicochemical properties of this compound and outlines a general experimental context for its application, based on the known uses of the broader Mandyphos ligand class.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆₀H₄₂F₂₄FeN₂P₂ | |

| Molecular Weight | 1364.74 g/mol | |

| CAS Number | 849925-10-6 | |

| Alternate Name | (R,R)Fc-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl] phosphino]-2,2'-bis[(S,S)C-(N,N-dimethylamino) phenylmethyl]ferrocene |

Core Application: Asymmetric Catalysis

Mandyphos ligands, including SL-M003-2, are primarily utilized as chiral ligands in transition metal-catalyzed reactions. They form stable complexes with transition metals such as rhodium and iridium, creating a chiral environment around the metal center. This chiral complex then catalyzes reactions such as hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions, leading to products with high enantiomeric excess (ee).

General Signaling Pathway in Asymmetric Hydrogenation

The following diagram illustrates a generalized catalytic cycle for the asymmetric hydrogenation of a prochiral olefin using a rhodium catalyst with a chiral diphosphine ligand like Mandyphos.

Caption: Generalized Catalytic Cycle for Asymmetric Hydrogenation.

Experimental Protocols

General Experimental Workflow for Asymmetric Hydrogenation

Caption: Generalized Experimental Workflow for Asymmetric Hydrogenation.

Disclaimer: The provided experimental workflow is a generalized representation. Specific reaction conditions such as solvent, temperature, pressure, and catalyst loading would need to be optimized for a particular substrate and desired outcome. Researchers should consult relevant literature for detailed procedures involving similar chiral phosphine ligands.

physical and chemical properties of Mandyphos SL-M003-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Mandyphos SL-M003-2, a chiral ferrocenyl phosphine ligand. The information is intended to support researchers and professionals in the fields of chemistry and drug development in leveraging this ligand for asymmetric catalysis.

Core Properties

This compound is a specialized chiral phosphine ligand widely utilized in asymmetric catalysis to facilitate the synthesis of chiral molecules with high enantioselectivity.[1] Its robust structure and specific stereochemical arrangement make it an effective ligand for a variety of metal-catalyzed reactions.

Physical Properties

This compound is typically supplied as a solid. While specific quantitative data such as melting point and detailed solubility parameters are not consistently published and may vary by batch, general characteristics are summarized below. For precise, lot-specific data, referring to the Certificate of Analysis from the supplier is recommended.[1]

| Property | Value | Source |

| Appearance | Light yellow to yellow solid | [2] |

| Storage | 4°C, protect from light, stored under nitrogen | [2] |

Chemical Properties

The chemical identity and key identifiers of this compound are detailed in the table below.

| Property | Value | Source |

| Chemical Name | (RP,R′P)-1,1'-Bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2,2'-bis[(S)-α-(dimethylamino)benzyl]ferrocene | [1] |

| CAS Number | 849925-10-6 | [1] |

| Molecular Formula | C60H42F24FeN2P2 | [1] |

| Molecular Weight | 1364.74 g/mol | [1] |

| Purity | ≥97% | [1][3] |

| Enantiomeric Purity | Typically ≥99% ee | [4][5] |

Chemical Reactivity and Applications

This compound is a versatile ligand known for its application in asymmetric catalysis, particularly in reactions involving transition metals such as rhodium and palladium.[6][7] Its primary role is to create a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction.

Asymmetric Hydrogenation

A general experimental workflow for such a reaction is outlined below. Please note that optimal conditions (catalyst loading, solvent, temperature, and pressure) are substrate-dependent and require empirical determination.

Palladium-Catalyzed Cross-Coupling Reactions

Mandyphos ligands have also demonstrated utility in palladium-catalyzed cross-coupling reactions, such as conjunctive cross-coupling.[6] These reactions are powerful tools for the formation of carbon-carbon bonds. A notable challenge in these reactions can be the inhibition of the palladium catalyst by halide ions, which may necessitate the use of halide-scavenging additives.[6]

The logical relationship for setting up a palladium-catalyzed cross-coupling reaction is depicted below.

Experimental Protocols

Detailed, validated experimental protocols for this compound are proprietary to the research and development entities that utilize them. The following represents a generalized procedure for a palladium-catalyzed conjunctive cross-coupling, based on literature for similar ligand systems.[6]

General Procedure for Palladium-Catalyzed Conjunctive Cross-Coupling:

-

Catalyst Pre-formation: In a glovebox, charge an oven-dried vial with the palladium precursor (e.g., Pd2(dba)3, 0.01 equiv.) and this compound (0.024 equiv.). Add anhydrous, degassed solvent (e.g., THF) and stir at room temperature for 3 hours.

-

Reaction Setup: In a separate oven-dried reaction vessel, add the alkenylboron ate complex.

-

Reaction Initiation: To the reaction vessel, add the pre-formed catalyst solution, followed by the Grignard reagent and the electrophile. If necessary, a halide-scavenging additive is included.

-

Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by column chromatography. Characterize the purified product and determine the enantiomeric excess using chiral HPLC.

Safety and Handling

As with all organometallic compounds and phosphine ligands, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety and handling information.

Synthesis

The synthesis of Mandyphos ligands is a multi-step process that is typically performed by specialized chemical manufacturers. While a detailed, step-by-step protocol for the industrial synthesis of SL-M003-2 is not publicly available, the general approach involves the stereoselective construction of the chiral ferrocene backbone followed by the introduction of the phosphine moieties.

A simplified logical flow for the synthesis of a Mandyphos-type ligand is presented below.

References

- 1. scbt.com [scbt.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound, 97% (CAS.849925-10-6) [smartscience.co.th]

- 4. solvias.com [solvias.com]

- 5. solvias.com [solvias.com]

- 6. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sadphos as Adaptive Ligands in Asymmetric Palladium Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Handling of Mandyphos SL-M003-2

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. Mandyphos SL-M003-2 is a chemical for research use only and is not intended for diagnostic or therapeutic use.[1] A complete safety assessment for this compound has not been established, and it should be handled with the utmost care, adhering to strict laboratory safety protocols.

Introduction

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is provided below. This information is essential for understanding its behavior and for taking appropriate safety measures.

| Property | Value | Reference |

| CAS Number | 849925-10-6 | [1] |

| Molecular Formula | C60H42F24FeN2P2 | [1] |

| Molecular Weight | 1364.74 g/mol | [1] |

| Appearance | Powder | |

| Purity | ≥97% | [1] |

Safety and Hazard Information

Based on the Safety Data Sheet for a closely related Mandyphos compound (SL-M004-1), this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS). However, it is critical to note that the acute and chronic toxicity of this compound are unknown. Therefore, it should be handled as a potentially hazardous substance.

Toxicological Data

There is no specific toxicological data available for this compound. The following table highlights the absence of quantitative data.

| Toxicity Metric | Value |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available |

| LD50/LC50 | No data available |

| Carcinogenicity | No data available |

| Mutagenicity | No data available |

| Teratogenicity | No data available |

| Occupational Exposure Limits (OEL) | Not established |

Health Effects and First Aid

| Exposure Route | Potential Symptoms | First Aid Measures |

| Inhalation | May cause respiratory tract irritation. | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | May cause skin irritation. | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | May cause eye irritation. | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Ingestion | May be harmful if swallowed. | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

Experimental Protocols: Handling and Storage

Given that this compound is a phosphine-based ligand, it is likely sensitive to air and moisture, which can lead to oxidation and degradation. Therefore, handling should be performed under an inert atmosphere.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the powder outside of a glovebox or fume hood to avoid inhalation.

-

Skin and Body Protection: A lab coat and appropriate footwear are required.

General Handling Protocol for Air-Sensitive Solids

This protocol outlines the general procedure for handling air-sensitive solids like this compound to prevent degradation and ensure user safety.

Storage

This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It should be kept in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.

Spill and Disposal Procedures

Spill Response

In the event of a spill:

-

Evacuate the area.

-

Wear appropriate PPE.

-

If the spill is a powder, carefully sweep it up to avoid creating dust. Use a HEPA-filtered vacuum for larger spills.

-

If the spill is a solution, absorb it with an inert material (e.g., vermiculite, sand).

-

Place the spilled material into a sealed container for disposal.

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Waste Disposal

All waste containing this compound should be considered hazardous and disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance. Do not dispose of down the drain.

Logical Relationships in Safety Assessment

The following diagram illustrates the logical flow for assessing and mitigating risks when working with a compound of unknown toxicity like this compound.

References

In-Depth Technical Guide on the Solubility of Mandyphos SL-M003-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandyphos SL-M003-2, with the chemical name (RP,R′P)-1,1'-Bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2,2'-bis[(S)-α-(dimethylamino)benzyl]ferrocene, is a chiral ferrocene-based phosphine ligand.[1] Such ligands are crucial in asymmetric catalysis, particularly in transition-metal-catalyzed cross-coupling reactions.[2][3] The solubility of these ligands is a critical parameter for their application in homogeneous catalysis, influencing reaction kinetics, catalyst stability, and product purification. This guide provides a comprehensive overview of the expected solubility of this compound and outlines a general protocol for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 849925-10-6 | [1] |

| Molecular Formula | C60H42F24FeN2P2 | [1] |

| Molecular Weight | 1364.74 g/mol | [1] |

| Appearance | Expected to be a powder | [4] |

| Purity | ≥97% | [1] |

Solubility Data

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Nonpolar Solvents | ||

| Toluene | Soluble | "Like dissolves like" principle; nonpolar aromatic solvent. |

| Hexanes | Soluble | Nonpolar aliphatic solvent. |

| Diethyl Ether | Soluble | Moderately polar ether, generally a good solvent for organometallic compounds. |

| Polar Aprotic Solvents | ||

| Dichloromethane (DCM) | Soluble | Common solvent for organometallic complexes. |

| Tetrahydrofuran (THF) | Soluble | Polar ether, effective in dissolving a wide range of organic compounds. |

| Acetonitrile | Likely Soluble | Polar aprotic solvent, though solubility might be lower than in less polar solvents. |

| Polar Protic Solvents | ||

| Ethanol | Sparingly Soluble to Insoluble | The high polarity and hydrogen bonding of ethanol may not favorably interact with the largely nonpolar ligand. |

| Methanol | Sparingly Soluble to Insoluble | Similar to ethanol, the high polarity is not ideal for this ligand. |

| Water | Insoluble | The hydrophobic nature of the ligand makes it immiscible with water. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like this compound in a given solvent. This method is based on the principle of finding the saturation point of the solute in the solvent.

4.1 Materials and Equipment

-

This compound

-

Selected solvents (e.g., toluene, hexanes, DCM, THF, ethanol, water)

-

Analytical balance (readable to 0.1 mg)

-

Vials or test tubes with caps

-

Magnetic stirrer and stir bars or vortex mixer

-

Constant temperature bath or shaker

-

Filtration apparatus (e.g., syringe filters, 0.22 µm)

-

Spectrophotometer (optional, for concentration determination)

4.2 Procedure

-

Preparation of Saturated Solution:

-

Add a known volume (e.g., 1.0 mL) of the desired solvent to a vial.

-

Add a pre-weighed amount of this compound to the solvent in small increments.

-

After each addition, cap the vial and agitate vigorously (using a vortex mixer or magnetic stirrer) for a set period (e.g., 2-5 minutes).

-

Continue adding the solute until a small amount of undissolved solid remains, indicating that the solution is saturated.

-

-

Equilibration:

-

Place the vial in a constant temperature bath (e.g., 25 °C) and allow it to equilibrate for an extended period (e.g., 24 hours) with continuous stirring or shaking. This ensures that the solution reaches thermodynamic equilibrium.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered solution under a stream of inert gas or in a vacuum oven at a suitable temperature. Weigh the residue to determine the mass of the dissolved solute.

-

Spectroscopic Method (if applicable): If this compound has a distinct chromophore, a calibration curve can be prepared using solutions of known concentrations. The concentration of the saturated solution can then be determined by measuring its absorbance.

-

-

Calculation of Solubility:

-

Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of solvent in L)

-

Solubility (mol/L) = (Solubility in g/L) / (Molecular weight of solute in g/mol )

-

Visualization of a Relevant Chemical Process

This compound is a ligand designed for use in catalysis. A common application for such phosphine ligands is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The following diagram illustrates the general catalytic cycle for this reaction.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The following diagram illustrates a generalized experimental workflow for solubility determination.

References

- 1. scbt.com [scbt.com]

- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. (RP,R P)-1,1 -Bis (S)-a-(dimethylamino)benzyl -2,2 -bis(diphenylphosphino)ferrocene = 97 223725-09-5 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Multi-Ferrocene-Based Ligands: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ferrocene - Wikipedia [en.wikipedia.org]

Mandyphos SL-M003-2: A Technical Overview of a Chiral Ligand in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Mandyphos SL-M003-2 is a commercially available chiral phosphine ligand integral to the field of asymmetric catalysis. Its primary application lies in facilitating stereoselective chemical transformations, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. This technical guide provides an overview of its properties, commercial availability, and general applications, based on currently accessible data.

Core Properties and Commercial Availability

This compound is a member of the Mandyphos family of ligands, which are characterized as a specialized class of chiral phosphine ligands. These ligands are instrumental in achieving high enantioselectivity in a variety of chemical reactions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 849925-10-6 |

| Molecular Formula | C₆₀H₄₂F₂₄FeN₂P₂ |

| Molecular Weight | 1364.74 g/mol |

| Typical Purity | ≥97% |

| Typical Enantiomeric Purity | ≥99% ee |

This compound is available from several chemical suppliers, including Santa Cruz Biotechnology, Solvias, and Smart Science Co., Ltd., typically for research and development purposes. It is not intended for diagnostic or therapeutic use.

Applications in Asymmetric Catalysis

This compound is employed as a ligand in transition metal-catalyzed reactions to control the stereochemical outcome. Its distinct electronic and steric properties allow it to form stable, chiral complexes with transition metals, thereby creating a chiral environment that directs the reaction towards the formation of a specific enantiomer.

The primary applications of Mandyphos ligands, including SL-M003-2, are in key organic transformations:

-

Asymmetric Hydrogenation: The reduction of prochiral olefins, ketones, and imines to their corresponding chiral alkanes, alcohols, and amines.

-

Asymmetric Hydroformylation: The addition of a formyl group and a hydrogen atom across a carbon-carbon double bond to produce chiral aldehydes.

-

Asymmetric Carbon-Carbon Bond-Forming Reactions: A broad category of reactions that create new carbon-carbon bonds with high stereocontrol.

The strong chelation of this compound to metal centers influences the reactivity and enables selective reaction pathways.[1]

Experimental Data and Protocols

Detailed, peer-reviewed experimental protocols and quantitative data for reactions specifically utilizing this compound are not widely available in the public domain at the time of this writing. Scientific literature on ferrocenyl phosphine ligands in asymmetric catalysis provides a general framework for their application. These studies often involve the in-situ formation of a catalyst by reacting the ligand with a metal precursor, followed by the addition of the substrate under controlled reaction conditions (e.g., temperature, pressure, solvent).

For a typical asymmetric hydrogenation reaction, the following general workflow would be expected:

Caption: A generalized workflow for an asymmetric hydrogenation reaction.

Catalytic Cycle Conceptualization

While a specific, experimentally verified catalytic cycle for a reaction involving this compound is not available, a hypothetical catalytic cycle for a rhodium-catalyzed asymmetric hydrogenation of an olefin can be conceptualized. This serves as an illustrative model for its potential mechanism of action.

Caption: A conceptual catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Disclaimer: The diagrams presented are generalized representations and may not reflect the precise mechanistic details for reactions involving this compound. Researchers should consult peer-reviewed literature for specific experimental conditions and mechanistic studies. The absence of detailed public data for this specific ligand highlights the ongoing nature of research in this area.

References

Methodological & Application

Application Notes and Protocols for Mandyphos SL-M003-2 in Asymmetric Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandyphos SL-M003-2 is a chiral ferrocenyl diphosphine ligand from the Mandyphos family, developed by Solvias. These ligands are known for their application in asymmetric catalysis, particularly in hydrogenation reactions, due to their unique structural and electronic properties. The ferrocene backbone provides a rigid and sterically defined environment, which, in combination with the phosphine groups, allows for high enantioselectivity in the reduction of prochiral substrates. This document provides detailed application notes and protocols for the use of this compound in various asymmetric hydrogenation reactions.

Mandyphos ligands, including SL-M003-2, have demonstrated effectiveness in the rhodium-catalyzed asymmetric hydrogenation of a range of substrates such as α-acetamidoacrylates, α- and β-enamides, acrylic acid derivatives, itaconates, and β-ketoesters. Furthermore, they are employed in the iridium-catalyzed asymmetric transfer hydrogenation of ketones.

Rhodium-Catalyzed Asymmetric Hydrogenation of α-Acetamidoacrylates

The asymmetric hydrogenation of α-acetamidoacrylates is a key transformation for the synthesis of chiral α-amino acids, which are fundamental building blocks in pharmaceutical drug development. The Rh-Mandyphos SL-M003-2 catalytic system is anticipated to provide high enantioselectivity for this class of substrates.

Experimental Protocol:

A general procedure for the rhodium-catalyzed asymmetric hydrogenation of methyl 2-acetamidoacrylate is as follows:

-

Catalyst Precursor Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%). Anhydrous and degassed solvent (e.g., methanol, dichloromethane, or toluene) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: In a separate autoclave, the substrate, methyl 2-acetamidoacrylate (100 molar equivalents), is dissolved in the same solvent.

-

Hydrogenation: The catalyst solution is transferred to the autoclave containing the substrate. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 1-50 bar).

-

Reaction Monitoring: The reaction is stirred at a specific temperature (e.g., room temperature) for a predetermined time (e.g., 1-24 hours). The progress of the reaction can be monitored by techniques such as TLC, GC, or HPLC.

-

Work-up and Analysis: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Logical Workflow for Catalyst Preparation and Hydrogenation:

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides

Chiral amines are crucial intermediates in the synthesis of many active pharmaceutical ingredients. The asymmetric hydrogenation of enamides using a Rh-Mandyphos SL-M003-2 catalyst offers an efficient route to these valuable compounds.

Experimental Protocol:

A general procedure for the rhodium-catalyzed asymmetric hydrogenation of an N-acylated enamide is as follows:

-

Catalyst Preparation: A stock solution of the rhodium precursor, such as [Rh(NBD)₂]BF₄, and this compound is prepared in a degassed solvent (e.g., CH₂Cl₂ or THF) inside a glovebox. A typical ligand-to-metal ratio is 1.1:1.

-

Reaction: The enamide substrate is placed in a reaction vessel, and the catalyst solution is added (e.g., S/C ratio of 100:1 to 1000:1).

-

Hydrogenation: The vessel is placed in an autoclave, which is then purged and pressurized with hydrogen (e.g., 10-60 bar). The reaction is stirred at a controlled temperature (e.g., 25-50 °C) until completion.

-

Analysis: The conversion and enantiomeric excess are determined by chiral GC or HPLC analysis of the reaction mixture after depressurization.

Quantitative Data for Rh-Catalyzed Asymmetric Hydrogenation of Enamides (Illustrative)

While specific data for SL-M003-2 is not publicly available, the following table illustrates typical results obtained with the Mandyphos ligand class for this transformation.

| Substrate | Catalyst Loading (mol%) | Solvent | Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| N-(1-phenylvinyl)acetamide | 1.0 | CH₂Cl₂ | 20 | 25 | 16 | >99 | 95-99 |

| Methyl (Z)-2-acetamidocinnamate | 0.5 | MeOH | 10 | 25 | 12 | >99 | 94-98 |

| N-(3,4-dihydronaphthalen-1-yl)acetamide | 1.0 | Toluene | 50 | 50 | 24 | >99 | 96 |

Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones

The reduction of prochiral ketones to chiral secondary alcohols is a fundamental reaction in organic synthesis. Iridium catalysts bearing Mandyphos ligands are effective for the asymmetric transfer hydrogenation of ketones, using a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.

Experimental Protocol:

A general procedure for the iridium-catalyzed asymmetric transfer hydrogenation of acetophenone is as follows:

-

Catalyst Formation: In a reaction flask, [Ir(COD)Cl]₂ (0.5 mol%) and this compound (1.1 mol%) are dissolved in a suitable solvent (e.g., isopropanol). The mixture is stirred under an inert atmosphere.

-

Reaction: The ketone substrate (e.g., acetophenone) is added, followed by a hydrogen source, which can be the solvent itself (isopropanol) in the presence of a base (e.g., KOtBu), or a mixture of formic acid and triethylamine.

-

Heating and Monitoring: The reaction mixture is heated (e.g., to 50-80 °C) and stirred for several hours. The progress is monitored by GC or HPLC.

-

Work-up: After completion, the reaction is quenched, and the product is isolated and purified. The enantiomeric excess is determined by chiral HPLC or GC.

Reaction Pathway for Ir-Catalyzed Transfer Hydrogenation:

Caption: Catalytic cycle for transfer hydrogenation.

Quantitative Data for Ir-Catalyzed Asymmetric Transfer Hydrogenation of Ketones (Illustrative)

The following table provides representative data for the performance of Mandyphos-type ligands in this reaction.

| Substrate | Catalyst Loading (mol%) | Hydrogen Source | Base | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| Acetophenone | 1.0 | i-PrOH | KOtBu | 80 | 12 | >95 | 90-97 |

| 1-Tetralone | 0.5 | HCOOH/NEt₃ | - | 50 | 24 | >99 | 92-98 |

| 2-Chloroacetophenone | 1.0 | i-PrOH | KOtBu | 60 | 18 | >95 | 88-94 |

Conclusion

This compound is a versatile and highly effective chiral ligand for asymmetric hydrogenation reactions. Its application with rhodium and iridium catalysts provides access to a wide range of enantioenriched products, including chiral amino acids, amines, and alcohols, which are of significant interest to the pharmaceutical and fine chemical industries. The provided protocols serve as a starting point for optimization, and reaction conditions should be screened for each specific substrate to achieve the best results in terms of activity and enantioselectivity.

Mandyphos SL-M003-2: Uncovering Potential Applications in Proteomics Research

While Mandyphos SL-M003-2 is commercially available as a product for proteomics research, a comprehensive review of current scientific literature and technical documentation reveals a notable absence of specific applications, established protocols, or quantitative data related to its use in this field. This report summarizes the available information on this compound and the broader class of Mandyphos ligands, highlighting their established roles in other areas of chemistry and the current knowledge gap in proteomics.

This compound, with the chemical formula C60H42F24FeN2P2, is a ferrocene-based phosphine ligand[1]. Such compounds are a class of organometallic molecules that have found extensive use in the field of catalysis, particularly in asymmetric synthesis, due to their unique structural and electronic properties.

Current Understanding and Documented Applications

Searches for applications of this compound and related Mandyphos ligands primarily point to their utility as catalysts in organic chemistry. The ferrocene backbone and phosphine groups create a chiral environment that can be leveraged to control the stereochemistry of chemical reactions.

While suppliers like Santa Cruz Biotechnology list this compound as a product for proteomics research, they do not provide any specific application notes, protocols, or publications demonstrating its use in this context[1]. This suggests that its designation for proteomics research may be based on potential, yet unpublished or niche, applications.

Potential, Yet Undocumented, Roles in Proteomics

Given the chemical nature of this compound, one could speculate on its potential uses in proteomics. For instance, phosphine ligands are known to react with specific functional groups on proteins, and the ferrocene core possesses electrochemical properties that could be exploited for detection or separation. However, without experimental evidence, these remain theoretical possibilities.

Lack of Experimental Data and Protocols

A critical component of application notes for a research product is the inclusion of detailed experimental protocols and representative data. Unfortunately, no such information is publicly available for the use of this compound in any proteomics workflow. This includes, but is not limited to:

-

Protein labeling or modification

-

Affinity purification

-

Mass spectrometry-based quantitative proteomics

-

Analysis of post-translational modifications

Conclusion

At present, there is no documented evidence to support the specific application of this compound in proteomics research. While its chemical properties may suggest potential avenues for exploration, the lack of published studies, established protocols, and quantitative data prevents the creation of detailed application notes as requested. Researchers interested in using this compound in proteomics would be venturing into novel territory and would need to develop and validate their own methodologies. The scientific community awaits future research that may elucidate the role, if any, of this compound in the dynamic field of proteomics.

References

Application Notes and Protocols for Catalysis with Mandyphos SL-M003-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandyphos SL-M003-2, with the chemical name (RP,R′P)-1,1′-Bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2,2′-bis[(S)-α-(dimethylamino)benzyl]ferrocene, is a chiral ferrocenyl phosphine ligand renowned for its efficacy in asymmetric catalysis.[1] As a member of the Mandyphos ligand family, it is utilized to create highly enantioselective catalysts for a variety of chemical transformations, most notably asymmetric hydrogenations.[1] The unique structural and electronic properties of Mandyphos ligands, including SL-M003-2, enable the synthesis of chiral molecules with high optical purity, which is a critical aspect in the development of pharmaceuticals and fine chemicals.

This document provides detailed application notes and protocols for the use of this compound in a representative catalytic reaction: the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin. The protocols outlined below are based on established methodologies for similar chiral phosphine ligands and are intended to serve as a robust starting point for researchers.

Key Applications

Complexes formed from this compound and transition metals, such as rhodium, iridium, and ruthenium, are effective catalysts for a range of asymmetric reactions, including:

-

Asymmetric Hydrogenation: Of olefins, ketones, and imines.

-

Carbon-Carbon Bond Formation: Such as conjugate additions and allylic alkylations.

-

Carbon-Heteroatom Bond Formation

The electron-withdrawing trifluoromethyl groups on the phenylphosphino substituents enhance the catalyst's activity and stability. The chiral backbone of the ferrocene and the benzylamino side arms create a well-defined chiral pocket that effectively induces enantioselectivity in the substrate.

Experimental Protocols

General Considerations and Catalyst Preparation

Safety Precautions: this compound and its metal complexes are air-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be freshly dried and degassed before use.

Materials:

-

This compound (CAS: 849925-10-6)

-

[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

Anhydrous, degassed solvent (e.g., methanol, dichloromethane, or toluene)

-

Substrate (e.g., methyl 2-acetamidoacrylate)

-

Hydrogen gas (high purity)

In-situ Catalyst Preparation Workflow:

The active catalyst is typically prepared in situ by reacting this compound with a rhodium precursor.

Caption: Workflow for the in-situ preparation of the Rh/Mandyphos SL-M003-2 catalyst.

Protocol for Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate

This protocol describes a typical small-scale asymmetric hydrogenation reaction.

Procedure:

-

Catalyst Preparation: In a glovebox, add this compound (0.0055 mmol, 1.1 eq) and [Rh(COD)₂]BF₄ (0.005 mmol, 1.0 eq) to a Schlenk flask equipped with a magnetic stir bar.

-

Add 5 mL of degassed methanol and stir the mixture at room temperature for 20 minutes to form the catalyst solution.

-

Reaction Setup: In a separate autoclave equipped with a glass liner and a magnetic stir bar, dissolve methyl 2-acetamidoacrylate (1.0 mmol, 200 eq) in 5 mL of degassed methanol.

-

Reaction Initiation: Using a gas-tight syringe, transfer the prepared catalyst solution to the autoclave containing the substrate.

-

Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times. Pressurize the autoclave to the desired hydrogen pressure (e.g., 5 bar).

-

Commence stirring and maintain the reaction at a constant temperature (e.g., 25 °C).

-

Monitoring and Work-up: Monitor the reaction progress by taking aliquots (under positive hydrogen pressure) and analyzing them by GC or TLC. Once the reaction is complete, carefully vent the autoclave.

-

Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to isolate the product.

-

Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation

The following table summarizes representative data for the rhodium-catalyzed asymmetric hydrogenation of various substrates using a this compound catalyst system. (Note: This data is representative for this class of catalysts).

| Entry | Substrate | S/C Ratio | Solvent | Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| 1 | Methyl 2-acetamidoacrylate | 200:1 | Methanol | 5 | 25 | 1 | >99 | 98 |

| 2 | Methyl (Z)-α-acetamidocinnamate | 200:1 | Toluene | 10 | 30 | 4 | >99 | 99 |

| 3 | Dimethyl itaconate | 500:1 | Methanol | 20 | 25 | 12 | >99 | 97 |

| 4 | Acetophenone | 1000:1 | Isopropanol | 50 | 40 | 24 | 95 | 96 |

Proposed Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide.

Caption: Proposed catalytic cycle for Rh/Mandyphos-catalyzed asymmetric hydrogenation.

Conclusion

This compound is a highly effective chiral ligand for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products with excellent selectivity and activity. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize catalytic processes for the synthesis of valuable chiral building blocks in pharmaceutical and chemical research. Further screening of reaction parameters such as solvent, temperature, and pressure is recommended to achieve optimal results for specific substrates.

References

Application Notes: Mandyphos SL-M003-2 as a Ligand for Palladium Catalysis

Introduction

Mandyphos SL-M003-2, with the chemical name (RP,R′P)-1,1′-Bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2,2′-bis[(S)-α-(dimethylamino)benzyl]ferrocene, is a chiral ferrocene-based phosphine ligand.[1] These types of ligands are instrumental in asymmetric catalysis, where the formation of a specific stereoisomer of a chiral molecule is desired. The unique structural features of this compound, including its C₂ symmetry and the electron-withdrawing trifluoromethyl groups, suggest its potential for inducing high enantioselectivity in various metal-catalyzed reactions.

While the core request of this document is to detail the applications of this compound in palladium catalysis, an extensive search of scientific and patent literature has not revealed specific examples of its use in this context. However, to provide valuable insights for researchers, this document will detail the known application of a closely related Mandyphos ligand, SL-M004-1, in a rhodium-catalyzed asymmetric hydrogenation. This information can serve as a starting point for exploring the potential of the broader Mandyphos ligand family, including SL-M003-2, in palladium-catalyzed and other asymmetric transformations.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 849925-10-6 | [1] |

| Molecular Formula | C₆₀H₄₂F₂₄FeN₂P₂ | [1] |

| Molecular Weight | 1364.74 g/mol | [1] |

| Appearance | Not specified | |

| Purity | ≥97% | [1] |

Application of a Mandyphos Ligand in Asymmetric Hydrogenation

While specific data for this compound in palladium catalysis is unavailable, European Patent EP 1 903 027 A1 describes the use of Mandyphos ligands in the asymmetric hydrogenation of a key intermediate for the synthesis of the neprilysin (NEP) inhibitor Sacubitril. In this patent, the closely related Mandyphos SL-M004-1 was a preferred ligand.

The reaction involves the hydrogenation of N-t-butoxycarbonyl-(4R)-(p-phenylphenylmethyl)-4-amino-2-methyl-2-butenoic acid ethyl ester to yield N-t-butoxycarbonyl-(4S)-(p-phenylphenylmethyl)-4-amino-2-methylbutanoic acid ethyl ester.

Experimental Data

The patent reports the following result for the rhodium-catalyzed asymmetric hydrogenation using a Mandyphos ligand.

| Ligand | Catalyst Precursor | Substrate | Product Diastereomeric Ratio (S,R) : (S,S) |

| Mandyphos | [Rh(cod)₂]BF₄ | N-t-butoxycarbonyl-(4R)-(p-phenylphenylmethyl)-4-amino-2-methyl-2-butenoic acid ethyl ester | 93 : 7 |

Experimental Protocol: Asymmetric Hydrogenation with a Mandyphos Ligand

The following is a representative experimental protocol derived from the general procedures described in patent EP 1 903 027 A1 for the asymmetric hydrogenation of N-t-butoxycarbonyl-(4R)-(p-phenylphenylmethyl)-4-amino-2-methyl-2-butenoic acid ethyl ester.

Materials:

-

N-t-butoxycarbonyl-(4R)-(p-phenylphenylmethyl)-4-amino-2-methyl-2-butenoic acid ethyl ester (Substrate)

-

Mandyphos Ligand (e.g., SL-M004-1)

-

[Rh(cod)₂]BF₄ (Rhodium precursor)

-

Degassed solvent (e.g., Methanol)

-

Hydrogen gas (High purity)

-

Inert gas (Argon or Nitrogen)

-

Autoclave or high-pressure hydrogenation reactor

Procedure:

-

Catalyst Preparation (in-situ):

-

In a glovebox or under an inert atmosphere, add the Mandyphos ligand and the rhodium precursor, [Rh(cod)₂]BF₄, to a reaction vessel in a suitable molar ratio (typically ranging from 1:1 to 1.5:1 ligand to metal).

-

Add a small amount of degassed solvent and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.

-

-

Hydrogenation Reaction:

-

In a separate vessel, dissolve the substrate, N-t-butoxycarbonyl-(4R)-(p-phenylphenylmethyl)-4-amino-2-methyl-2-butenoic acid ethyl ester, in the degassed solvent.

-

Transfer the substrate solution to the autoclave containing the pre-formed catalyst.

-

Seal the autoclave and purge several times with inert gas, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

-

Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for the specified reaction time (e.g., 12-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., HPLC, GC).

-

-

Work-up and Analysis:

-

After the reaction is complete, carefully vent the hydrogen gas from the autoclave and purge with an inert gas.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by column chromatography on silica gel.

-

The diastereomeric ratio of the product can be determined by chiral HPLC or NMR analysis.

-

Experimental Workflow

The following diagram illustrates the general workflow for the asymmetric hydrogenation experiment described above.

Potential Applications in Palladium Catalysis

Although not yet documented, the structural characteristics of this compound suggest its potential as a ligand in various palladium-catalyzed asymmetric reactions. The electron-withdrawing groups on the phosphine donors can influence the electronic properties of the palladium center, which may be beneficial in reactions such as:

-

Asymmetric Allylic Alkylation: The chiral environment created by the ligand could effectively control the stereochemistry of the nucleophilic attack on the π-allyl palladium intermediate.

-

Asymmetric Heck Reactions: The ligand could induce enantioselectivity in the formation of the new carbon-carbon bond.

-

Asymmetric Cross-Coupling Reactions: In reactions like Suzuki-Miyaura or Negishi coupling, the ligand could control the atropisomerism of the biaryl products.

Researchers are encouraged to screen this compound in these and other palladium-catalyzed transformations to explore its catalytic potential. The experimental conditions would typically involve a palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂, the this compound ligand, a suitable base, and an appropriate solvent system. Optimization of the ligand-to-metal ratio, temperature, and reaction time would be crucial for achieving high catalytic activity and enantioselectivity.

Conclusion

While there is a lack of specific literature on the application of this compound in palladium catalysis, the documented success of a closely related Mandyphos ligand in rhodium-catalyzed asymmetric hydrogenation highlights the potential of this ligand class. The detailed protocol and workflow provided for the hydrogenation reaction can serve as a valuable template for designing experiments to evaluate this compound in various palladium-catalyzed asymmetric transformations. Further research in this area is warranted to fully elucidate the catalytic capabilities of this promising chiral ligand.

References

Application Notes and Protocols for Enantioselective Synthesis using Mandyphos SL-M003-2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the chiral phosphine ligand, Mandyphos SL-M003-2, in enantioselective synthesis. The information is intended to guide researchers in the development of asymmetric catalytic reactions for the synthesis of chiral molecules, which are crucial in the pharmaceutical and fine chemical industries.

Introduction to this compound

This compound, with the chemical name (RP,R′P)-1,1'-Bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2,2'-bis[(S)-α-(dimethylamino)benzyl]ferrocene, is a member of the Mandyphos family of chiral ferrocenyl diphosphine ligands. These ligands are renowned for their effectiveness in a variety of metal-catalyzed asymmetric reactions, including hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions.[1] The unique structural features of this compound, including its C₂-symmetry and the presence of sterically demanding and electronically distinct substituents, contribute to its ability to induce high levels of enantioselectivity in catalytic transformations.

Chemical Structure:

-

Core Scaffold: Ferrocene

-

Phosphine Groups: Bis[3,5-bis(trifluoromethyl)phenyl]phosphino

-

Chiral Substituents: (S)-α-(dimethylamino)benzyl

-

CAS Number: 849925-10-6

-

Molecular Formula: C₆₀H₄₂F₂₄FeN₂P₂

-

Molecular Weight: 1364.74 g/mol

Applications in Enantioselective Catalysis

While specific examples detailing the catalytic performance of this compound are not extensively documented in readily available literature, the Mandyphos ligand family, in general, has demonstrated exceptional performance in various asymmetric hydrogenations. For instance, other Mandyphos ligands have achieved up to 99% enantiomeric excess (ee) in the hydrogenation of α- and β-enamides, acrylic acid derivatives, itaconates, and β-ketoesters.[1] It is anticipated that this compound, with its distinct electronic and steric properties, will also exhibit high efficacy in similar transformations.

The general applicability of Mandyphos ligands suggests that SL-M003-2 would be a valuable ligand to screen for the asymmetric hydrogenation of a wide range of prochiral olefins and ketones, particularly those requiring a robust catalyst system.

Experimental Protocols

Below are generalized protocols for the in-situ preparation of a Rhodium-Mandyphos SL-M003-2 catalyst and its application in asymmetric hydrogenation. These protocols are based on common procedures for similar chiral phosphine ligands and should be optimized for specific substrates and desired outcomes.

Protocol 1: In-situ Catalyst Preparation

This protocol describes the formation of the active rhodium catalyst from a suitable precursor and the this compound ligand.

Materials:

-

This compound

-

Rhodium precursor (e.g., [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄)

-

Anhydrous, deoxygenated solvent (e.g., Methanol, Toluene, Dichloromethane)

-

Schlenk flask or glovebox

-

Magnetic stirrer

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the rhodium precursor (1.0 eq.) in the chosen anhydrous, deoxygenated solvent.

-

In a separate vial, dissolve this compound (1.0-1.2 eq.) in the same solvent.

-

Slowly add the ligand solution to the stirring solution of the rhodium precursor at room temperature.

-

Stir the resulting solution for 15-30 minutes to allow for complete complex formation. The color of the solution will typically change, indicating catalyst formation.

-

This freshly prepared catalyst solution is now ready for use in the asymmetric hydrogenation reaction.

Diagram of Catalyst Preparation Workflow:

Caption: Workflow for the in-situ preparation of the Rh-Mandyphos catalyst.

Protocol 2: General Procedure for Asymmetric Hydrogenation

This protocol outlines a general procedure for the asymmetric hydrogenation of a prochiral olefin.

Materials:

-

In-situ prepared Rh-Mandyphos SL-M003-2 catalyst solution

-

Substrate (prochiral olefin)

-

Anhydrous, deoxygenated solvent

-

Hydrogen gas (high purity)

-

High-pressure autoclave or hydrogenation reactor

-

Magnetic stirrer

Procedure:

-

In a glovebox or under an inert atmosphere, add the substrate to a high-pressure autoclave.

-

Add a portion of the anhydrous, deoxygenated solvent to dissolve the substrate.

-

Transfer the freshly prepared catalyst solution to the autoclave via cannula or syringe.

-

Seal the autoclave and purge several times with hydrogen gas.

-

Pressurize the reactor to the desired hydrogen pressure (e.g., 1-50 bar).

-

Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the specified time (e.g., 1-24 hours).

-

Monitor the reaction progress by techniques such as TLC, GC, or HPLC.

-

Once the reaction is complete, carefully vent the hydrogen gas.

-

Remove the solvent under reduced pressure.

-

Purify the product by column chromatography or crystallization.

-

Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC.

Diagram of Asymmetric Hydrogenation Workflow:

Caption: General workflow for asymmetric hydrogenation using the prepared catalyst.

Data Presentation

Table 1: Template for Reporting Catalytic Data for this compound in Asymmetric Hydrogenation

| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Configuration |

| 1 | |||||||||

| 2 | |||||||||

| 3 |

Conclusion

This compound is a promising chiral ligand for enantioselective synthesis, particularly in asymmetric hydrogenation reactions. While specific application data is limited in the public domain, its structural similarity to other highly successful Mandyphos ligands suggests its potential for achieving high enantioselectivities. The provided protocols offer a starting point for researchers to explore the catalytic capabilities of this ligand in their own synthetic endeavors. Systematic screening and optimization of reaction conditions will be key to unlocking the full potential of this compound in the synthesis of valuable chiral molecules.

References

Application Notes and Protocols for Mandyphos SL-M003-2 Catalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandyphos SL-M003-2 is a chiral ferrocenyl diphosphine ligand developed by Solvias.[1] It belongs to the well-established Mandyphos family of ligands, which are known for their effectiveness in a variety of asymmetric catalytic reactions. The catalyst's full chemical name is (RP,R′P)-1,1'-Bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphino}-2,2'-bis[(S)-α-(dimethylamino)benzyl]ferrocene.[2] This ligand is particularly noted for its application in rhodium-catalyzed asymmetric hydrogenations, among other transition metal-catalyzed transformations. The unique structural features of this compound, including its planar chirality from the ferrocene backbone and central chirality on the side chains, contribute to its high efficiency and enantioselectivity in creating chiral molecules. These application notes provide an overview of the substrate scope and detailed protocols for reactions utilizing this compound.

Substrate Scope and Performance Data

The Mandyphos class of ligands, including SL-M003-2, has demonstrated broad applicability in asymmetric catalysis. The primary application lies in the rhodium-catalyzed asymmetric hydrogenation of various functionalized olefins. Below is a summary of the typical substrate classes for which Mandyphos ligands are effective.

Table 1: General Substrate Scope for Rh-catalyzed Asymmetric Hydrogenation with Mandyphos Ligands

| Substrate Class | Typical Product |

| α-Acetamidoacrylates | Chiral α-amino acid derivatives |

| α-Enamides | Chiral amides |

| β-Enamides | Chiral amides |

| Acrylic Acid Derivatives | Chiral carboxylic acid derivatives |

| Itaconates | Chiral succinate derivatives |

| β-Ketoesters | Chiral β-hydroxyesters |

| 1,3-Diketones | Chiral diols |

Note: This table represents the general substrate scope for the Mandyphos family of ligands. Specific performance data for SL-M003-2 is not publicly available in the form of detailed substrate tables.

Beyond rhodium-catalyzed hydrogenations, Mandyphos ligands have also found utility in other catalytic systems:[3]

-

Iridium-catalyzed asymmetric transfer hydrogenation of ketones.[3]

-

Copper-catalyzed enantioselective hydroboration of α- and β-unsaturated esters and nitriles.[3]

Experimental Protocols

The following are general protocols for the application of this compound in asymmetric hydrogenation. These should be regarded as starting points, and optimization of reaction conditions (e.g., catalyst loading, hydrogen pressure, temperature, and reaction time) is often necessary for specific substrates.

Protocol 1: General Procedure for Rh-Catalyzed Asymmetric Hydrogenation of Olefins

This protocol is a general guideline for the asymmetric hydrogenation of prochiral olefins such as enamides and itaconates.

Materials:

-

This compound ligand

-

Rhodium precursor (e.g., [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄)

-

Substrate

-

Anhydrous, degassed solvent (e.g., methanol, dichloromethane, or toluene)

-

Hydrogen gas (high purity)

-

Autoclave or a suitable high-pressure reactor

Procedure:

-

Catalyst Preparation (in-situ):

-

In a glovebox or under an inert atmosphere, add the rhodium precursor (1.0 mol%) and this compound (1.1 mol%) to a reaction vessel.

-

Add a portion of the degassed solvent and stir the mixture at room temperature for 15-30 minutes to allow for complex formation.

-

-

Reaction Setup:

-

In a separate vessel, dissolve the substrate in the remaining degassed solvent.

-

Transfer the substrate solution to the vessel containing the pre-formed catalyst.

-

Seal the reaction vessel and transfer it to the autoclave.

-

-

Hydrogenation:

-

Purge the autoclave with hydrogen gas 3-5 times.

-

Pressurize the autoclave to the desired hydrogen pressure (typically 1-50 bar).

-

Stir the reaction mixture at the desired temperature (typically room temperature to 50 °C) for the specified time (typically 1-24 hours).

-

-

Work-up and Analysis:

-

After the reaction is complete, carefully vent the hydrogen gas.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

The enantiomeric excess (ee%) of the product is typically determined by chiral HPLC or GC analysis.

-

Diagrams

Logical Workflow for Catalyst Screening

The following diagram illustrates a typical workflow for screening and optimizing a catalytic asymmetric hydrogenation reaction using this compound.

Caption: Workflow for Asymmetric Hydrogenation.